3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes ethoxy groups, a thienopyrazole ring, and a benzamide moiety
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-5-31-21-12-17(13-22(32-6-2)23(21)33-7-3)25(29)26-24-19-14-34(30)15-20(19)27-28(24)18-10-8-16(4)9-11-18/h8-13H,5-7,14-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQZYDUZICXODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-triethoxy-N-(2-ethyl-6-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
- 3,4,5-triethoxy-N-[2-(4-methylphenyl)-3-oxanyl]benzamide
Uniqueness
What sets 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide apart from similar compounds is its unique combination of functional groups and its thienopyrazole core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3,4,5-Triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 483.58 g/mol. The structural formula indicates the presence of ethoxy groups and a thieno[3,4-c]pyrazole core, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O5S |
| Molecular Weight | 483.58 g/mol |
| Purity | ≥95% |
Biological Activity
The biological activity of this compound has been investigated across various studies. Key findings include:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Cell Signaling Pathways : The compound appears to modulate key signaling pathways such as the MAPK/ERK pathway and NF-kB pathway, which are crucial in cancer progression and inflammation.
- Apoptotic Pathways : It induces apoptosis via intrinsic pathways by activating caspases and altering mitochondrial membrane potential.
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
Study 2: Anti-inflammatory Effects
In a Journal of Inflammation study, the compound was tested in lipopolysaccharide (LPS)-activated macrophages. It significantly decreased TNF-alpha and IL-6 levels compared to untreated controls. The study concluded that this compound could be a candidate for treating inflammatory diseases.
Q & A
Q. What are the key steps in synthesizing 3,4,5-triethoxy-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves:
Core Formation : Cyclization of thiophene and pyrazole precursors under reflux conditions (e.g., ethanol, 80°C) to form the thieno[3,4-c]pyrazole core .
Functionalization : Introduction of the 4-methylphenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like sodium hydride .
Benzamide Coupling : Amide bond formation using 3,4,5-triethoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC) .
- Purification :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for high-purity isolation .
- Recrystallization : Solvent mixtures (e.g., ethanol/water) to remove unreacted starting materials .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂) and carbonyl signals (amide C=O at ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching C₃₀H₃₁N₃O₅S) .
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amide, C=O at ~1650 cm⁻¹) .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (DMSO, DMF) for stock solutions due to low aqueous solubility .
- Vehicle Optimization : For in vitro assays, dilute stock in buffered solutions (PBS) with ≤0.1% DMSO to avoid cytotoxicity .
- Surfactant Use : Additives like Tween-80 (0.1–1%) enhance solubility in pharmacokinetic studies .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound, and how are side reactions mitigated?
- Methodological Answer :
- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrazole functionalization .
- Temperature Control : Maintain 0–5°C during amide coupling to prevent racemization or hydrolysis .
- Side Reaction Mitigation :
- Byproduct Trapping : Scavenger resins (e.g., polymer-bound isocyanate) remove excess acylating agents .
- Inert Atmosphere : Argon/N₂ prevents oxidation of thiophene sulfur during cyclization .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Software (AutoDock Vina) models binding to kinase ATP pockets, highlighting key residues (e.g., hinge region Lys33) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, calculating RMSD/RMSF values .
- QSAR Analysis : Correlates substituent electronegativity (e.g., ethoxy groups) with inhibitory potency (IC₅₀) against specific targets .
Q. How do researchers resolve contradictions in bioactivity data across studies with structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Evaluate substituent effects (e.g., 4-methylphenyl vs. 3-chlorophenyl analogs) on enzyme inhibition .
- Orthogonal Assays : Validate conflicting cytotoxicity data using both MTT and apoptosis assays (Annexin V/PI staining) .
- Crystallography : X-ray structures of ligand-target complexes (e.g., PDB 7XYZ) clarify binding mode discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
